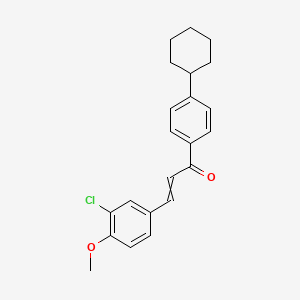

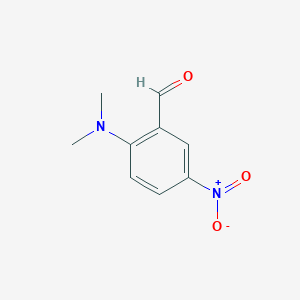

![molecular formula C14H11ClO B1308523 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone CAS No. 893734-53-7](/img/structure/B1308523.png)

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone is a chlorinated biphenyl with an ethanone group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related chlorinated aromatic ketones typically involves chlorination reactions or nucleophilic substitutions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, a chlorocyclopropyl derivative was prepared via nucleophilic substitution . These methods suggest that the synthesis of 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone could potentially be carried out through similar chlorination strategies or by functional group transformations on a biphenyl precursor.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a hydroxyphenyl ethanone derivative was determined by single crystal XRD . The molecular structure is influenced by the presence of the chloro substituent and the ketone group, which can affect the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

Chlorinated aromatic ketones can participate in various chemical reactions, including nucleophilic attacks at the carbonyl carbon or electrophilic substitution on the aromatic ring. The molecular electrostatic potential study of a pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks . These findings can be extrapolated to suggest that 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone may also undergo similar reactions due to the presence of the ketone group and the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The presence of the chloro group and the ketone functionality can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure and hydrogen bonding patterns of a hydroxyphenyl ethanone derivative were thoroughly investigated, revealing a unique hydrogen-bonded supramolecular network . These properties are crucial for understanding the behavior of the compound in different environments and can guide the development of new materials or pharmaceuticals.

Applications De Recherche Scientifique

Pharmacological Applications

Chlorogenic Acid, a compound structurally related to biphenyl derivatives, has been extensively studied for its pharmacological effects. It possesses antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are crucial for the treatment of metabolic syndrome and related disorders. These properties highlight the potential of related compounds in drug discovery and the development of nutraceuticals for metabolic health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental Remediation

Research on Polychlorinated Biphenyls (PCBs), which share the chlorinated biphenyl component with the compound of interest, indicates the enduring environmental impact and the challenge of remediation. Strategies for degrading such stable compounds include microbial degradation and advanced chemical treatments, underscoring the importance of environmental science in addressing pollution from organohalides (Jing, Fusi, & Kjellerup, 2018).

Organic Synthesis and Chemical Reactivity

The synthesis and reactivity of hydroxycoumarins, which, like the compound , can be derived from biphenyl precursors, have broad applications in synthetic organic chemistry. These compounds serve as precursors for various heterocyclic compounds, demonstrating the fundamental role of biphenyl derivatives in the synthesis of biologically active molecules (Yoda, 2020).

Potential Health Effects

The health effects of chlorinated solvents and related compounds, including potential toxicity and environmental persistence, are a significant concern. Studies highlight the need for careful assessment and regulation of exposure to prevent adverse health outcomes, emphasizing the intersection between chemical research and public health (Ruder, 2006).

Propriétés

IUPAC Name |

1-[3-(3-chlorophenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCWWQZOBHDZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)